molecular formula C8H9ClO2 B1599991 (4-Chloro-3-methoxyphenyl)methanol CAS No. 13726-17-5

(4-Chloro-3-methoxyphenyl)methanol

Cat. No. B1599991
CAS RN: 13726-17-5
M. Wt: 172.61 g/mol
InChI Key: QLZSSNHHXWSELG-UHFFFAOYSA-N
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Description

“(4-Chloro-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO2 . It has a molecular weight of 172.61 g/mol . The IUPAC name for this compound is (4-chloro-3-methoxyphenyl)methanol .


Molecular Structure Analysis

The InChI string for “(4-Chloro-3-methoxyphenyl)methanol” is InChI=1S/C8H9ClO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-4,10H,5H2,1H3 . The Canonical SMILES string is COC1=C (C=CC (=C1)CO)Cl .


Physical And Chemical Properties Analysis

“(4-Chloro-3-methoxyphenyl)methanol” has a molecular weight of 172.61 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 172.0291072 g/mol . The Topological Polar Surface Area is 29.5 Ų .

Scientific Research Applications

  • Synthesis of 5-Methoxylated 3-Pyrrolin-2-ones : The compound serves as an intermediate in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful adducts for preparing agrochemicals or medicinal compounds. This synthesis involves the reaction of N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogues, carrying at least two chlorine atoms between the C(3) and C(6) carbons, with alkaline methoxide in methanol (Ghelfi et al., 2003).

  • Photogeneration and Reactivity of Aryl Cations : The photolysis of compounds like (4-Chloro-3-methoxyphenyl)methanol in various solvents, including methanol, leads to the formation of aryl cations. These cations can add to pi nucleophiles, resulting in arylated products through a cationic mechanism. This process indicates the compound's potential in synthesizing various aromatic products (Protti et al., 2004).

  • Asymmetric Synthesis of α-Hydroxy Esters : (4-Chloro-3-methoxyphenyl)methanol is used in the asymmetric synthesis of α-hydroxy esters, showcasing its utility in producing chiral compounds. This synthesis employs bidentate chelation-controlled alkylation of glycolate enolate, demonstrating the compound's role in stereoselective chemical reactions (Jung et al., 2000).

  • Surface Chemistry and Catalysis : The interaction of (4-Chloro-3-methoxyphenyl)methanol with surfaces such as Ni(111) leads to the identification of surface-bound methoxy species, which are key intermediates in various catalytic processes. This interaction provides insights into the mechanisms of surface reactions and the potential applications of the compound in catalysis (Demuth & Ibach, 1979).

  • Methanol Synthesis via CO2 and CO Hydrogenation : The compound also plays a role in the study of methanol synthesis through CO2 and CO hydrogenation on Cu surfaces. This research contributes to understanding the pathways and intermediates involved in methanol production, a key process in industrial chemistry (Grabow & Mavrikakis, 2011).

properties

IUPAC Name

(4-chloro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZSSNHHXWSELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448001
Record name (4-chloro-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-methoxyphenyl)methanol

CAS RN

13726-17-5
Record name (4-chloro-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-3-methoxybenzoic acid (4.88 g, 26.2 mmol) in THF (50 mL) was added borane-THF complex (52 mL 1M solution in THF, 52 mmol) via addition funnel over 10 min. The reaction mixture was refluxed for 2 hr, cooled, extracted with EtOAc, washed with water, 5% Na2CO3 and brine, dried and concentrated in vacuo to give (4-chloro-3-methoxyphenyl)methan-1-ol (4.5 g, 99%). ES-MS (M+H—H2O)+=155, 157 (Cl).
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-chloro-3-methoxybenzoic acid (1.12 g, 5.98 mmol) in THF (30 mL) was stirred on an ice bath and treated with a 1.0 M tetrahydrofuran solution of lithium aluminum hydride (7.18 mL, 7.18 mmol) over about a 5 min. period. The solution was stirred on ice for 2 h, and then quenched with rapid stirring by the slow dropwise addition of water (0.27 mL), followed by 15% aqueous sodium hydroxide (0.27 mL), then water (0.82 mL) again. Upon completion of addition, the resulting suspension was filtered and the collected solid was washed with ethyl acetate. The filtrate was concentrated under vacuum to provide (4-chloro-3-methoxyphenyl)methanol as a colorless oil (737 mg, 71%). 1H NMR (400 MHz, CDCl3) δ ppm 3.92 (s, 3 H) 4.67 (s, 2 H) 6.87 (d, J=7.6 Hz, 1 H) 6.98 (s, 1 H) 7.33 (d, J=7.6 Hz, 1 H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 30.6 ml of BH3.THF was added a solution of 3-methoxy-4-chlorobenzoic acid (35 g, 0.187 mol) in 450 ml of THF, and the mixture was refluxed with stirring under argon for 3 hours. The mixture was quenched with THF/water (1:1,300 ml), concentrated in vacuo, and the residue was partitioned between methylene chloride/water. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford 29.4 g (90%) of 3-methoxy-4-chlorophenylmethanol.
Quantity
30.6 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Methyl 4-chloro-3-methoxybenzoate (5 g, 25 mmol, 1 equiv) in 15 mL of THF and 15 mL of DCM was cooled to 0° C. and treated with LiAlH4 (2.8 g, 3 equiv) overnight and was allowed to warm to rt. The reaction was then quenched with saturated sodium sulfate. Removal of the solid by filtration through celite followed by evaporation of the filtrate gave 4-chloro-3-methoxybenzyl alcohol.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-3-methoxyphenyl)methanol
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